2-(3-Nitrobenzenesulfonamido)benzoic acid
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Overview
Description
2-(3-Nitrobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀N₂O₆S and a molecular weight of 322.29 g/mol. It is characterized by the presence of a nitro group, a sulfonamide group, and a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid typically involves the nitration of benzoic acid followed by sulfonation. One common method involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitrobenzoic acid is then subjected to sulfonation using sulfonyl chloride to form the sulfonamide derivative .
Chemical Reactions Analysis
2-(3-Nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles.
Scientific Research Applications
2-(3-Nitrobenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
2-(3-Nitrobenzenesulfonamido)benzoic acid can be compared with other similar compounds, such as:
3-Nitrobenzoic acid: Lacks the sulfonamide group and has different chemical properties.
4-Nitrobenzenesulfonamide: Lacks the benzoic acid moiety and has different reactivity.
2-Aminobenzenesulfonamide: Contains an amino group instead of a nitro group, leading to different biological activities.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-13(17)11-6-1-2-7-12(11)14-22(20,21)10-5-3-4-9(8-10)15(18)19/h1-8,14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUNPQRMDNFZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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